Cas no 941711-04-2 (4-(4-chloro-2-fluorophenyl)piperidine)

4-(4-Chloro-2-fluorophenyl)piperidine is a fluorinated piperidine derivative with a chloro-substituted phenyl ring, offering a versatile intermediate for pharmaceutical and agrochemical synthesis. Its structural features, including the electron-withdrawing fluorine and chlorine substituents, enhance reactivity and selectivity in cross-coupling and substitution reactions. The piperidine core provides a rigid scaffold, facilitating the development of bioactive compounds with improved binding affinity. This compound is particularly valuable in medicinal chemistry for the design of CNS-targeting molecules due to its ability to modulate receptor interactions. High purity and stability under standard conditions make it a reliable building block for research and industrial applications.
4-(4-chloro-2-fluorophenyl)piperidine structure
941711-04-2 structure
Product name:4-(4-chloro-2-fluorophenyl)piperidine
CAS No:941711-04-2
MF:C11H13ClFN
MW:213.679025411606
CID:5987612
PubChem ID:16679322

4-(4-chloro-2-fluorophenyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • Piperidine, 4-(4-chloro-2-fluorophenyl)-
    • AKOS017555173
    • CS-0304484
    • SCHEMBL3385011
    • 941711-04-2
    • 4-(4-chloro-2-fluorophenyl)piperidine
    • EN300-1171726
    • Inchi: 1S/C11H13ClFN/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
    • InChI Key: CCKRUUQVGPENCZ-UHFFFAOYSA-N
    • SMILES: N1CCC(C2=CC=C(Cl)C=C2F)CC1

Computed Properties

  • Exact Mass: 213.0720553g/mol
  • Monoisotopic Mass: 213.0720553g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.168±0.06 g/cm3(Predicted)
  • Boiling Point: 268.7±40.0 °C(Predicted)
  • pka: 9.99±0.10(Predicted)

4-(4-chloro-2-fluorophenyl)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1171726-1.0g
4-(4-chloro-2-fluorophenyl)piperidine
941711-04-2
1g
$1299.0 2023-05-26
Enamine
EN300-1171726-5.0g
4-(4-chloro-2-fluorophenyl)piperidine
941711-04-2
5g
$3770.0 2023-05-26
Enamine
EN300-1171726-2.5g
4-(4-chloro-2-fluorophenyl)piperidine
941711-04-2
2.5g
$2548.0 2023-05-26
Enamine
EN300-1171726-0.1g
4-(4-chloro-2-fluorophenyl)piperidine
941711-04-2
0.1g
$451.0 2023-05-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1375154-100mg
4-(4-Chloro-2-fluorophenyl)piperidine
941711-04-2 98%
100mg
¥11340.00 2024-04-24
Enamine
EN300-1171726-2500mg
4-(4-chloro-2-fluorophenyl)piperidine
941711-04-2
2500mg
$2548.0 2023-10-03
Enamine
EN300-1171726-0.25g
4-(4-chloro-2-fluorophenyl)piperidine
941711-04-2
0.25g
$644.0 2023-05-26
Enamine
EN300-1171726-10.0g
4-(4-chloro-2-fluorophenyl)piperidine
941711-04-2
10g
$5590.0 2023-05-26
Enamine
EN300-1171726-0.5g
4-(4-chloro-2-fluorophenyl)piperidine
941711-04-2
0.5g
$1014.0 2023-05-26
Enamine
EN300-1171726-500mg
4-(4-chloro-2-fluorophenyl)piperidine
941711-04-2
500mg
$1014.0 2023-10-03

Additional information on 4-(4-chloro-2-fluorophenyl)piperidine

Introduction to 4-(4-chloro-2-fluorophenyl)piperidine (CAS No. 941711-04-2)

4-(4-chloro-2-fluorophenyl)piperidine, with the CAS number 941711-04-2, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperidine ring substituted with a 4-chloro-2-fluorophenyl group. These structural elements contribute to its potential utility in various biological and therapeutic applications.

The chemical structure of 4-(4-chloro-2-fluorophenyl)piperidine can be represented as C13H13ClFN. The presence of the chloro and fluoro substituents on the phenyl ring imparts specific electronic and steric properties that can influence its interactions with biological targets. These properties make it an attractive candidate for the development of novel drugs and therapeutic agents.

In recent years, there has been a growing interest in the use of piperidine derivatives in medicinal chemistry due to their diverse pharmacological activities. 4-(4-chloro-2-fluorophenyl)piperidine has been explored for its potential as a lead compound in the development of drugs targeting various diseases, including neurological disorders, cardiovascular diseases, and cancer. Its ability to modulate specific receptors and enzymes makes it a valuable tool in drug discovery and development.

Research and Applications

One of the key areas of research involving 4-(4-chloro-2-fluorophenyl)piperidine is its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways. Studies have shown that 4-(4-chloro-2-fluorophenyl)piperidine can interact with specific GPCRs, such as serotonin receptors and dopamine receptors, which are implicated in various neurological disorders. This interaction can lead to the development of novel treatments for conditions such as depression, anxiety, and schizophrenia.

Beyond its role in neurological disorders, 4-(4-chloro-2-fluorophenyl)piperidine has also shown promise in cardiovascular research. It has been investigated for its ability to modulate ion channels and receptors involved in cardiac function. For example, studies have demonstrated that this compound can influence potassium channels, which are critical for maintaining proper heart rhythm. This property makes it a potential candidate for the development of antiarrhythmic drugs.

In the field of oncology, 4-(4-chloro-2-fluorophenyl)piperidine has been studied for its antiproliferative effects on cancer cells. Research has shown that it can inhibit the growth of certain types of cancer cells by interfering with key signaling pathways involved in cell division and survival. This makes it a promising lead compound for the development of new anticancer agents.

Synthesis and Chemical Properties

The synthesis of 4-(4-chloro-2-fluorophenyl)piperidine involves several well-established chemical reactions. One common approach is to start with 4-chloro-2-fluoroaniline and undergo a series of transformations to introduce the piperidine ring. The synthetic route typically involves steps such as reductive amination, cyclization, and functional group manipulation to achieve the desired product. The detailed synthetic protocol ensures high yields and purity, making it suitable for both laboratory-scale synthesis and industrial production.

The chemical properties of 4-(4-chloro-2-fluorophenyl)piperidine, including its solubility, stability, and reactivity, are important considerations in its application. It is generally stable under standard laboratory conditions but may require careful handling to avoid degradation or contamination. Its solubility profile can be optimized through various techniques such as salt formation or co-solvent systems to enhance its bioavailability.

Clinical Trials and Future Prospects

The potential therapeutic applications of 4-(4-chloro-2-fluorophenyl)piperidine have led to several clinical trials aimed at evaluating its safety and efficacy. Early-stage clinical trials have shown promising results, with the compound demonstrating favorable pharmacokinetic properties and minimal adverse effects. These findings have paved the way for further clinical investigations to explore its full therapeutic potential.

Ongoing research is focused on optimizing the formulation and delivery methods of 4-(4-chloro-2-fluorophenyl)piperidine. Nanotechnology-based approaches are being explored to enhance its bioavailability and target specificity. Additionally, efforts are being made to develop prodrugs that can improve its stability and reduce side effects.

In conclusion, 4-(4-chloro-2-fluorophenyl)piperidine (CAS No. 941711-04-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and pharmacological properties make it an attractive candidate for the development of novel drugs targeting various diseases. Continued research and clinical trials will further elucidate its therapeutic potential and pave the way for new treatment options.

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